molecular formula CH3Cl B073174 Chloromethane-d3 CAS No. 1111-89-3

Chloromethane-d3

Cat. No.: B073174
CAS No.: 1111-89-3
M. Wt: 53.5 g/mol
InChI Key: NEHMKBQYUWJMIP-FIBGUPNXSA-N
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Mechanism of Action

Chloromethane-d3, also known as chloro(trideuterio)methane, is a compound with the molecular formula CD3Cl . It is a variant of chloromethane where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. Here is an overview of its mechanism of action:

Biochemical Pathways

Research on chloromethane-degrading microbes suggests that these organisms can metabolize chloromethane through specific biochemical pathways . It’s plausible that this compound might be involved in similar pathways.

Pharmacokinetics

Given its gaseous form and its chemical properties , it can be inferred that it might be readily absorbed and distributed in the body. More research is needed to understand its metabolism and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethane-d3 can be synthesized through the reaction of deuterated methanol (CD3OH) with hydrogen chloride (HCl). The reaction typically occurs under controlled conditions to ensure high isotopic purity:

CD3OH+HClCD3Cl+H2O\text{CD3OH} + \text{HCl} \rightarrow \text{CD3Cl} + \text{H2O} CD3OH+HCl→CD3Cl+H2O

Industrial Production Methods

Industrial production of this compound involves the hydrochlorination of deuterated methanol. This process can be carried out in either gas-phase or liquid-phase conditions. The gas-phase hydrochlorination process involves passing deuterated methanol vapor and hydrogen chloride gas over a catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Chloromethane-d3 undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.

    Oxidation Reactions: It can be oxidized to form deuterated formaldehyde (CD2O) and deuterated formic acid (CD2O2).

    Reduction Reactions: this compound can be reduced to deuterated methane (CD4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used under hydrogen gas (H2) atmosphere.

Major Products

    Substitution: Deuterated methanol (CD3OH)

    Oxidation: Deuterated formaldehyde (CD2O), deuterated formic acid (CD2O2)

    Reduction: Deuterated methane (CD4)

Scientific Research Applications

Chloromethane-d3 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Chloromethane (CH3Cl): The non-deuterated form of chloromethane.

    Bromomethane-d3 (CD3Br): A deuterated form of bromomethane.

    Iodomethane-d3 (CD3I): A deuterated form of iodomethane.

    Chloroethane-2,2,2-d3 (C2D5Cl): A deuterated form of chloroethane.

Uniqueness

Chloromethane-d3 is unique due to its specific isotopic labeling with deuterium, which makes it particularly useful in studies requiring precise tracking of molecular transformations. Its chemical properties are similar to those of chloromethane, but the presence of deuterium provides distinct advantages in research applications .

Properties

IUPAC Name

chloro(trideuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHMKBQYUWJMIP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149501
Record name Chloromethane-d3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

53.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111-89-3
Record name Chloromethane-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethane-d3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethane-d3
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Synthesis routes and methods I

Procedure details

Appropriate operating conditions of a dividing wall column will depend on the separation desirably being conducted therein, and those of ordinary skill in the art of chemical engineering are readily able to determine the same. For the exemplary reaction of methyl chloride and perchloroethylene to provide 1,1,2,3-tetrachloropropene, wherein methyl chloride, methylene chloride, chloroform, perchloroethylene, and 1,1,2,3-tetrachloropropene are desirably separated, suitable operating conditions for the dividing wall column include a pressure of about 266 psia and temperature of about 91° C. at the feed stream, a pressure of about 63 psia and a temperature of about 16° C. at the overhead, and a pressure of about 68 psia and a temperature of about 186° C. at the column bottom.
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Synthesis routes and methods II

Procedure details

3-Butyryl-8-vinylquinolone (23 g, 95 mmol) was heated under reflux in a mixture of phosphoryl chloride (100 ml) and chloroform (100 ml) for 45 minutes. The solvent was evaporated and the residue was mixed with ice, neutralized with ammonia solution and extracted into dichloromethane. The organic solution was washed successively with sodium hydrogen carbonate solution and brine, dried (anhyd. MgSO4), filtered and evaporated. Chromatography (silica gel, 2% methanol in di.chloromethane) afforded 3-butyryl-4-chloro-8-vinylquinoline as a brown oil (9.5 g, 38.5%).
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Synthesis routes and methods III

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.
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